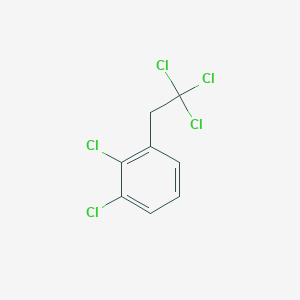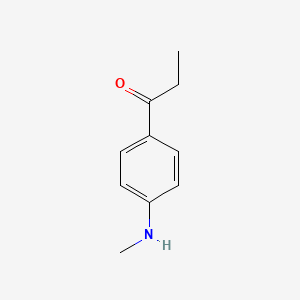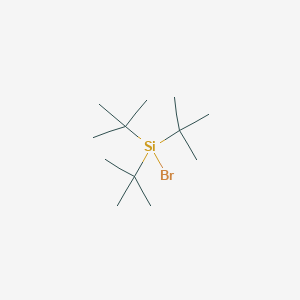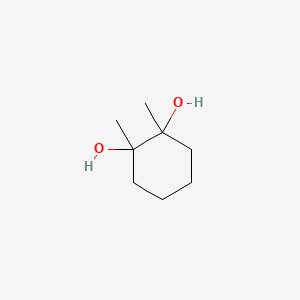
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is a chemical compound with the molecular formula C8H6Cl5 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2,2,2-trichloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene or its derivatives are chlorinated using chlorine gas in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process, and the product is purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Quinones: From oxidation reactions.
Dechlorinated Compounds: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include disruption of cellular processes or induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-3-ethylbenzene: Similar structure but with an ethyl group instead of a 2,2,2-trichloroethyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52297-03-7 |
|---|---|
Molekularformel |
C8H5Cl5 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1,2-dichloro-3-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
ABZXVYBDNGNANZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)


![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)


